molecular formula C10H11NO2 B13420326 (3-Nitrobut-2-en-2-yl)benzene CAS No. 66618-75-5

(3-Nitrobut-2-en-2-yl)benzene

Cat. No.: B13420326
CAS No.: 66618-75-5
M. Wt: 177.20 g/mol
InChI Key: SMLHUHINFZJSHO-UHFFFAOYSA-N
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Description

(3-Nitrobut-2-en-2-yl)benzene is a nitro-substituted aromatic compound characterized by a nitro group (-NO₂) attached to a but-2-en-2-yl chain, which is further bonded to a benzene ring. This structure combines the aromatic stability of benzene with the electron-withdrawing nature of the nitro group, influencing its reactivity and physicochemical properties. Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), as demonstrated in studies of structurally related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and Zygocaperoside .

Properties

CAS No.

66618-75-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-nitrobut-2-en-2-ylbenzene

InChI

InChI=1S/C10H11NO2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

SMLHUHINFZJSHO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)[N+](=O)[O-])C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrobut-2-en-2-yl)benzene typically involves the nitration of butenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the butenylbenzene molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where butenylbenzene is continuously fed into the reactor along with the nitrating agents. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Nitrobut-2-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Nitrobut-2-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Nitrobut-2-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring provides a stable framework that can engage in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Nitrobut-2-en-2-yl)benzene with structurally or functionally related nitroaromatic compounds, leveraging data from the evidence and inferred properties based on chemical principles:

Compound Name Structure Molecular Formula Key Properties Applications/Reactivity References
This compound Benzene with nitrobutenyl substituent C₁₀H₁₁NO₂ Likely high polarity due to nitro group; UV/IR absorption similar to nitroalkenes. Potential intermediate in organic synthesis; reactivity in Diels-Alder or redox reactions.
1-Chloro-3-nitrobenzene Nitro and chloro substituents on benzene C₆H₄ClNO₂ CAS 121-73-3; higher density (1.58 g/cm³); mutagenic and toxic. Used in dye synthesis; undergoes nucleophilic substitution due to electron-deficient ring.
Benzene, (1-ethyloctyl)- Benzene with branched alkyl chain C₁₄H₂₂ Hydrophobic; low reactivity; CAS 4621-36-5. Industrial solvent or lubricant additive; inert in polar reactions.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with hydroxyl and methyl groups C₁₂H₁₇NO₂ Crystalline solid; N,O-bidentate directing group. Metal-catalyzed C–H bond functionalization in drug discovery.

Key Findings:

Electronic Effects : The nitro group in this compound enhances electrophilicity at the β-carbon of the alkene, facilitating conjugate additions. This contrasts with 1-chloro-3-nitrobenzene, where the nitro group deactivates the aromatic ring toward electrophilic substitution .

Solubility and Polarity: Compared to non-polar alkylbenzenes (e.g., (1-ethyloctyl)benzene), nitroaromatics exhibit higher solubility in polar solvents due to dipole-dipole interactions .

Biological Activity : Nitroaromatic compounds often show toxicity or mutagenicity (e.g., 1-chloro-3-nitrobenzene), whereas benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are explored for medicinal applications .

Structural Characterization : Spectral databases (e.g., KLSD) and reference texts like Tables of Spectral Data for Structure Determination of Organic Compounds provide critical NMR and IR benchmarks for distinguishing nitroalkenes from other functional groups .

Research and Database Integration

  • Such platforms standardize SMILES strings and molecular descriptors for comparative studies .
  • Merck Index : Authoritative source for physical properties (e.g., melting points, toxicity) of nitro compounds, though specific entries for this compound require direct consultation .
  • Chemical Resistance Data : While PEEK’s chemical resistance is documented , nitroaromatics like this compound may degrade under strong reducing or oxidizing conditions due to nitro group lability.

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